4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine
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Overview
Description
4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine is a compound that features a pyridine ring substituted with a 3-(2H-1,2,3-triazol-2-yl)azetidin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The reaction involves the use of an azide and an alkyne in the presence of a copper catalyst.
Synthesis of the azetidine ring: The azetidine ring can be synthesized through various methods, including the reduction of azetidinones or the cyclization of suitable precursors.
Coupling of the triazole and azetidine rings: The triazole and azetidine rings are then coupled to form the desired compound. This step may involve the use of coupling reagents and appropriate reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with unique properties, such as polymers or coordination complexes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the target and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Azetidine Derivatives: Compounds featuring the azetidine ring, which are of interest due to their unique structural and chemical properties.
Uniqueness
4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine is unique due to the combination of the triazole and azetidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic agents or materials.
Properties
IUPAC Name |
4-[[3-(triazol-2-yl)azetidin-1-yl]methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-3-12-4-2-10(1)7-15-8-11(9-15)16-13-5-6-14-16/h1-6,11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAKHHXATAWGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=NC=C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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